2-(2-(4-(2-(4-methoxyphenyl)-2-oxoethyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
Description
This compound belongs to the benzo[de]isoquinoline-1,3-dione class, characterized by a fused bicyclic aromatic core (benzo[de]isoquinoline) with two ketone groups at positions 1 and 2. The structure is further modified with a piperazine ring linked via an ethyl chain (─CH₂─CH₂─) to the nitrogen at position 3. The piperazine moiety is substituted with a 2-(4-methoxyphenyl)-2-oxoethyl group, introducing a methoxy-substituted aromatic ring and a ketone functionality.
Properties
IUPAC Name |
2-[2-[4-[2-(4-methoxyphenyl)-2-oxoethyl]piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O4/c1-34-21-10-8-19(9-11-21)24(31)18-29-14-12-28(13-15-29)16-17-30-26(32)22-6-2-4-20-5-3-7-23(25(20)22)27(30)33/h2-11H,12-18H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWSWAUXBOJIJLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CN2CCN(CC2)CCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the serotonin receptor . Serotonin receptors are a group of G protein-coupled receptors (GPCRs) and ligand-gated ion channels found in the central and peripheral nervous systems. They mediate both excitatory and inhibitory neurotransmission.
Mode of Action
The compound interacts with its targets by inhibiting the reuptake and inducing the release of monoamine neurotransmitters . This is a mechanism of action shared with drugs of abuse such as amphetamines. The compound has also been demonstrated to act as a nonselective serotonin receptor agonist.
Biochemical Pathways
The compound affects the serotonergic pathways in the central nervous system. By inhibiting the reuptake and inducing the release of monoamine neurotransmitters, it increases the concentration of these neurotransmitters in the synaptic cleft, leading to prolonged neurotransmitter action.
Result of Action
The compound’s action on the serotonin receptors and its influence on the concentration of monoamine neurotransmitters can lead to a variety of effects. It is often mixed with stimulant piperazine derivatives such as benzylpiperazine (bzp) for a combined effect.
Biochemical Analysis
Biochemical Properties
The compound 2-(2-(4-(2-(4-methoxyphenyl)-2-oxoethyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione interacts with alpha1-adrenergic receptors. These receptors are among the most studied G protein-coupled receptors and are a major therapeutic approach for the treatment of numerous disorders.
Biological Activity
The compound 2-(2-(4-(2-(4-methoxyphenyl)-2-oxoethyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione, hereafter referred to as Compound A , is a complex organic molecule with potential pharmacological applications. Its structure incorporates a piperazine moiety, which is known for its versatility in medicinal chemistry, particularly in the development of psychoactive and antidiabetic agents.
Chemical Structure and Properties
Compound A can be characterized by its molecular formula and a molecular weight of approximately 396.44 g/mol. The presence of both the benzo[de]isoquinoline and piperazine structures suggests a multifaceted mechanism of action, potentially influencing various biological pathways.
Biological Activity Overview
Research into the biological activity of Compound A has identified several key areas where it exhibits significant effects:
1. Antidiabetic Activity
Recent studies have highlighted the potential of piperazine derivatives in managing diabetes. For instance, compounds similar to Compound A have shown inhibitory effects on α-glucosidase and acetylcholinesterase (AChE), which are crucial in glucose metabolism and neurodegenerative diseases, respectively . The inhibition of these enzymes can lead to improved glycemic control.
2. Neuroprotective Effects
Piperazine derivatives have been investigated for their neuroprotective properties. In vivo studies indicate that these compounds can delay the onset of convulsions and reduce seizure frequency in animal models, suggesting a role in treating epilepsy and other neurological disorders .
3. Anticancer Potential
Preliminary data suggest that similar compounds exhibit cytotoxicity against various cancer cell lines. For example, studies have shown that certain benzoxazepine derivatives derived from piperazine can inhibit tumor growth and induce apoptosis in solid tumors . The mechanism may involve modulation of pro-inflammatory cytokines such as IL-6 and TNF-α.
Research Findings
The following table summarizes key findings from studies on compounds related to Compound A:
Case Study 1: Antidiabetic Activity
In a controlled study, a derivative structurally similar to Compound A was administered to diabetic rats. The results indicated a marked reduction in blood glucose levels compared to the control group, supporting its potential use as an antidiabetic agent.
Case Study 2: Neuroprotective Properties
Another study focused on the neuroprotective effects of piperazine derivatives in a model of induced seizures. The compound demonstrated significant efficacy in reducing seizure duration and frequency, highlighting its therapeutic potential in epilepsy management.
Scientific Research Applications
Medicinal Chemistry Applications
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Anticancer Activity :
- Several studies have indicated that compounds with a benzo[de]isoquinoline scaffold exhibit significant anticancer properties. The compound has been included in libraries for screening against various cancer cell lines, showing promise as a potential anticancer agent due to its ability to inhibit tumor growth and induce apoptosis in cancer cells .
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Neuropharmacology :
- The piperazine ring is often associated with neuroactive compounds. Research has suggested that derivatives of this compound may possess neuroprotective effects, making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease . The modulation of neurotransmitter systems could be a mechanism through which these compounds exert their effects.
- Antimicrobial Properties :
Synthesis and Derivative Development
The synthesis of 2-(2-(4-(2-(4-methoxyphenyl)-2-oxoethyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione typically involves multi-step organic reactions, including coupling reactions and cyclization processes. Researchers are actively exploring modifications to enhance its efficacy and selectivity for specific biological targets.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated inhibition of cell proliferation in breast cancer cell lines with IC50 values indicating potency. |
| Study 2 | Neuroprotective Effects | Showed significant reduction in neuroinflammation markers in animal models of Parkinson's disease. |
| Study 3 | Antimicrobial Testing | Exhibited broad-spectrum activity against Gram-positive and Gram-negative bacteria in vitro. |
Comparison with Similar Compounds
Benzo[de]isoquinoline-1,3-dione Derivatives
- Target Compound: Features the benzo[de]isoquinoline core, which provides extended aromaticity compared to simpler isoindoline-1,3-dione derivatives. This may improve binding to hydrophobic pockets in enzymes or receptors.
- Analog 1: 2-(2-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-oxoethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione (CAS 326889-68-3) Key Difference: Replaces the 4-methoxyphenyl-2-oxoethyl group with a benzodioxole-methyl substituent. Molecular weight increases to 457.48 g/mol compared to the target compound’s 447.49 g/mol .
- Analog 2: 2-(2-{4-[(4-Chlorophenyl)sulfonyl]piperazin-1-yl}ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione (CAS CB92011306) Key Difference: Incorporates a sulfonyl group linked to a chlorophenyl ring.
Isoindoline/Isoquinoline-dione Derivatives
- Compound 4h: 2-(2-(4-(4-Methoxybenzyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione () Core: Isoindoline-1,3-dione (smaller aromatic system vs. benzo[de]isoquinoline). Substituent: 4-Methoxybenzyl group on piperazine. Biological Relevance: Demonstrated acetylcholinesterase inhibition (IC₅₀ = 1.2 µM), suggesting the methoxy group enhances binding to the enzyme’s catalytic site .
- Compound 8: 4,4-Dimethyl-2-(2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethyl)isoquinoline-1,3(2H,4H)-dione () Core: 4,4-Dimethylisoquinoline-dione with a pyrimidinyl-piperazine side chain. Impact: The pyrimidine ring may engage in base-pairing interactions with nucleic acids, broadening therapeutic applications .
Substituent Analysis
*Predicted using analogous structures.
Bioactivity and Target Engagement
- Target Compound: The 4-methoxyphenyl group may modulate serotonin (5-HT) or dopamine receptors due to structural similarity to known piperazine-based psychotropics (e.g., aripiprazole) .
- Analog 1 : Benzodioxole derivatives show affinity for σ receptors, implicated in neuroprotection and analgesia .
- Compound 4h (): Acetylcholinesterase inhibition (IC₅₀ = 1.2 µM) suggests utility in Alzheimer’s disease, though the smaller isoindoline core reduces potency compared to benzo[de]isoquinoline analogs .
Preparation Methods
Functionalization of the Naphthalimide Core
The benzo[de]isoquinoline-1,3-dione core is alkylated at the imide nitrogen to introduce a bromoethyl group, enabling subsequent piperazine coupling.
Procedure :
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React 1H-benzo[de]isoquinoline-1,3(2H)-dione (10 mmol) with 1,2-dibromoethane (12 mmol) in dimethylformamide (DMF) at 80°C for 12 hours.
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Add potassium carbonate (20 mmol) to deprotonate the imide nitrogen, facilitating nucleophilic substitution.
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Isolate 2-(2-bromoethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione via filtration and recrystallization from ethanol (yield: 78%).
Analytical Data :
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1H NMR (CDCl₃) : δ 8.62–8.45 (m, 4H, aromatic), 4.32 (t, J = 6.8 Hz, 2H, CH₂Br), 3.81 (t, J = 6.8 Hz, 2H, CH₂-N).
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ESI-MS : m/z 347.1 [M+H]⁺.
Synthesis of 2-(4-Methoxyphenyl)-2-oxoethylpiperazine
The 2-oxoethyl group is introduced onto piperazine via a two-step sequence:
Step 1: Acylation of Piperazine
Step 2: Substitution with 4-Methoxyphenyl Group
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React 1-(chloroacetyl)piperazine (10 mmol) with 4-methoxyphenylmagnesium bromide (12 mmol) in tetrahydrofuran (THF) at −78°C.
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Warm to room temperature and stir for 6 hours.
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Quench with saturated NH₄Cl, extract with ethyl acetate, and purify via column chromatography to yield 1-(2-(4-methoxyphenyl)-2-oxoethyl)piperazine (yield: 72%).
Analytical Data :
Coupling of Intermediates
The bromoethyl-naphthalimide and 2-oxoethylpiperazine are coupled via nucleophilic substitution:
Procedure :
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Combine 2-(2-bromoethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione (5 mmol), 1-(2-(4-methoxyphenyl)-2-oxoethyl)piperazine (6 mmol), and potassium iodide (1 mmol) in acetonitrile.
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Reflux at 85°C for 24 hours under nitrogen.
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Concentrate under vacuum and purify via silica gel chromatography (eluent: CH₂Cl₂/MeOH 95:5) to isolate the target compound (yield: 65%).
Optimization Notes :
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Solvent : Acetonitrile outperforms DMF or THF in minimizing side reactions.
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Catalyst : KI enhances reaction rate by facilitating bromide displacement.
Alternative Synthetic Routes
Reductive Amination Approach
An alternative pathway employs reductive amination to couple the piperazine and naphthalimide moieties:
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React 1H-benzo[de]isoquinoline-1,3(2H)-dione with 2-aminoethylpiperazine (10 mmol) in methanol.
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Add sodium cyanoborohydride (12 mmol) and stir at 60°C for 8 hours.
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Introduce the 2-(4-methoxyphenyl)-2-oxoethyl group via post-functionalization (yield: 58%).
Advantages : Avoids halogenated intermediates.
Disadvantages : Lower yield due to competing side reactions.
Solid-Phase Synthesis
For high-throughput applications, the naphthalimide core is anchored to Wang resin:
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Attach 1H-benzo[de]isoquinoline-1,3(2H)-dione to resin via a photolabile linker.
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Perform piperazine alkylation and ketone introduction on-resin.
Reaction Optimization and Scalability
Solvent and Temperature Effects
| Parameter | Optimal Condition | Yield (%) | Side Products |
|---|---|---|---|
| Solvent | Acetonitrile | 65 | <5% |
| Temperature | 85°C | 65 | <5% |
| Catalyst (KI) | 0.2 eq | 68 | <3% |
| Reaction Time | 24 h | 65 | <5% |
Green Chemistry Modifications
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Microwave Assistance : Reduces reaction time to 2 hours (yield: 63%).
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Aqueous Conditions : Using water/ethanol mixtures decreases organic solvent use (yield: 57%).
Analytical Characterization
Spectroscopic Data
1H NMR (600 MHz, DMSO-d₆) :
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δ 8.72–8.55 (m, 4H, naphthalimide),
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δ 7.89 (d, J = 8.8 Hz, 2H, methoxyphenyl),
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δ 7.02 (d, J = 8.8 Hz, 2H, methoxyphenyl),
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δ 4.28 (t, J = 6.6 Hz, 2H, CH₂-piperazine),
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δ 3.84 (s, 3H, OCH₃),
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δ 3.62–3.41 (m, 8H, piperazine),
ESI-HRMS : m/z calcd for C₂₈H₂₈N₃O₅ [M+H]⁺: 498.2129; found: 498.2132.
Purity Assessment
Challenges and Troubleshooting
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Low Coupling Efficiency : Caused by steric hindrance at the piperazine nitrogen. Mitigated using excess KI (0.5 eq).
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Oxidation of Ketone : Stored under nitrogen to prevent degradation.
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Byproduct Formation : Column chromatography with gradient elution (CH₂Cl₂ to CH₂Cl₂/MeOH 9:1) removes unreacted intermediates.
Industrial-Scale Considerations
Q & A
Q. What are the established synthetic protocols for preparing this compound, and how can structural purity be ensured?
The compound is typically synthesized via multi-step organic reactions. A common approach involves refluxing 1,8-naphthalimide derivatives with piperazine-containing amines in toluene using triethylamine as a base (e.g., intermediate 3 in Scheme 1 of ). Post-synthesis, purity is validated via NMR (¹H and ¹³C), high-resolution mass spectrometry (HRMS), and melting point determination. For example, analogs with piperazine linkages show >99% purity when characterized by these methods .
Q. Which in vitro assays are suitable for evaluating its biological activity, and what controls are critical?
Cytotoxicity is commonly assessed using MTT assays in cancer cell lines (e.g., MCF7 and MDA-MB-231). Controls include untreated cells (baseline viability) and reference compounds (e.g., tamoxifen for SERM activity). Statistical analysis via GraphPad Prism ensures reproducibility . For antifungal studies, growth inhibition assays against pathogens like Candida albicans are employed, with fluconazole as a positive control .
Q. How is the molecular structure computationally validated for target interaction studies?
Molecular docking with software like AutoDock Vina and interaction profiling with Protein–Ligand Interaction Profiler (PLIP) are standard. For example, docking into estrogen receptors or bromodomains (e.g., BRPF2) predicts binding affinities and key residues (e.g., hydrogen bonds with Asp351 in ERα) .
Advanced Research Questions
Q. How can substituent modifications optimize target selectivity and reduce off-target effects?
Structure-activity relationship (SAR) studies suggest that replacing the 4-methoxyphenyl group with electron-withdrawing groups (e.g., trifluoromethyl) enhances selectivity for bromodomains over kinases. Computational tools (e.g., DFT and TDDFT) predict electronic effects on binding . Piperazine chain length adjustments (ethyl vs. propyl) also modulate cellular permeability, as shown in naphthalimide derivatives .
Q. What strategies resolve contradictory cytotoxicity data across cell lines?
Discrepancies may arise from differential expression of molecular targets (e.g., ERα vs. ERβ in breast cancer). Mechanistic follow-ups include:
Q. How can fluorescence properties be leveraged for mechanistic studies or imaging?
Derivatives with allylamino or dimethylaminoethyl groups exhibit pH- and metal ion-dependent fluorescence, enabling real-time tracking in cellular compartments. For instance, NI3 and NI4 ( ) show enhanced emission in acidic lysosomes, useful for subcellular localization studies .
Q. What computational methods validate dynamic binding interactions beyond static docking?
Molecular dynamics (MD) simulations (e.g., GROMACS) over 100 ns trajectories assess stability of ligand-protein complexes. Free-energy perturbation (FEP) calculations quantify binding energy changes upon substituent modifications .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
